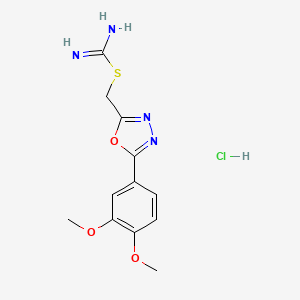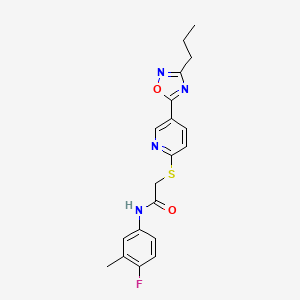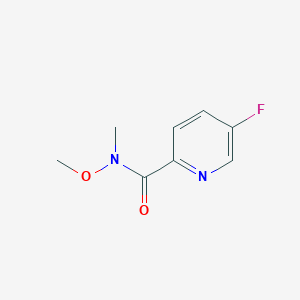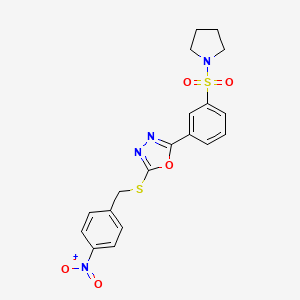
2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid, also known as DFEAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFEAA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which has been widely used for the treatment of pain and inflammation. However, DFEAA has shown to have better pharmacological properties than diclofenac, making it a promising candidate for the development of new drugs.
作用機序
2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. This compound selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling.
実験室実験の利点と制限
2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it accessible for research purposes. Additionally, this compound has been extensively studied in animal models, providing a wealth of information on its pharmacological properties. However, one limitation of this compound is its selectivity for COX-2, which may limit its therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its development as a therapeutic agent.
将来の方向性
Future research on 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Additionally, further studies on the pharmacokinetics and toxicology of this compound are needed to determine its safety and efficacy in humans. Future research should also explore the use of this compound in combination with other drugs for the treatment of various inflammatory diseases and cancer. Finally, the development of new synthetic analogs of this compound may provide new insights into its pharmacological properties and potential therapeutic applications.
合成法
The synthesis of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid involves the reaction of 3,4-difluoroaniline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with ethyl chloroformate and N-ethylacetamide to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
科学的研究の応用
2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested in various animal models, including mice and rats, and has shown promising results in reducing pain and inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
2-[acetyl(ethyl)amino]-2-(3,4-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-3-15(7(2)16)11(12(17)18)8-4-5-9(13)10(14)6-8/h4-6,11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAVPWVXJNYXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CC(=C(C=C1)F)F)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)





![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2841515.png)

![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide](/img/structure/B2841518.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2841521.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2841523.png)
![2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2841528.png)